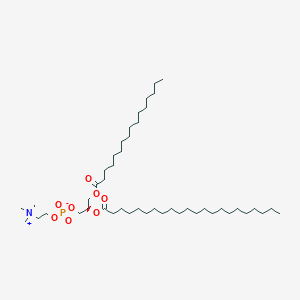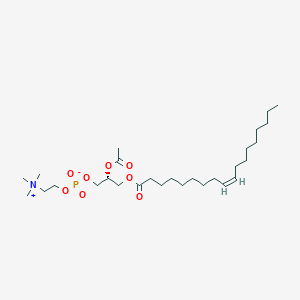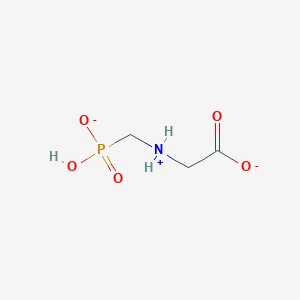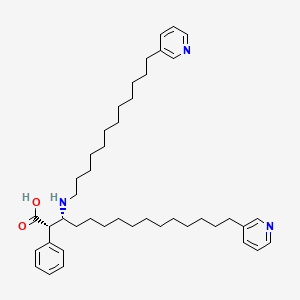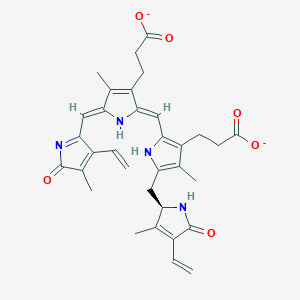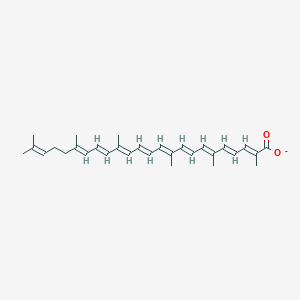
(3S,5S)-carbapenam-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-carbapenam-3-carboxylate is a monocarboxylic acid anion that is the conjugate base of (3S,5S)-carbapenam-3-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a (3S,5S)-carbapenam-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Stereochemical Investigations
Biosynthesis Pathway and Stereochemical Assignments : Studies have demonstrated the biosynthesis of (3S,5S)-carbapenam-3-carboxylate, focusing on its stereochemical assignments and the role of specific enzymes like CarC in the ring stereoinversion process starting from L-proline. This research provides insight into the conversion of (3S,5S)-carbapenam carboxylic acid to the final carbapenem product, highlighting the enzyme's dependence on alpha-ketoglutarate and ascorbate (Stapon, Li, & Townsend, 2003).
Synthesis and Intermediary Role : Further research confirms the synthesis of (3S,5R)-carbapenam-3-carboxylic acid as an intermediate in the overall catalytic cycle to the carbapenem antibiotic. The study explores the role of alpha-ketoglutarate in this process, adding to our understanding of the synthesis pathways of these compounds (Stapon, Li, & Townsend, 2003).
Chiral Synthesis and Configuration Assignment : Research also includes the stereoselective synthesis of (3R,5R)-carbapenam-3-carboxylic acid and the assignment of (3S,5S) configuration to the corresponding natural product. This adds to the understanding of the natural occurrence and synthesis possibilities of these compounds (Bycroft & Chhabra, 1989).
Enzymatic Mechanisms and Functions
Mechanism of Carbapenam Synthetase : Insights into the mechanism of carbapenam synthetase (CPS), including its kinetic mechanism and the role of active site residues, have been explored. This sheds light on the formation of (3S,5S)-carbapenam-3-carboxylic acid from its natural substrates, emphasizing the enzyme's function in the biosynthetic pathway (Gerratana, Stapon, & Townsend, 2003).
Carboxymethylproline Synthase (CarB) Functionality : Studies on CarB, a multifaceted enzyme involved in the biosynthesis of this compound, reveal its various catalytic activities, such as decarboxylation and CoA ester hydrolysis. This research is crucial for understanding the multifunctionality of enzymes in antibiotic biosynthesis (Gerratana, Arnett, Stapon, & Townsend, 2004).
Mechanistic Insights and Computational Studies
- Computational Analysis of Catalysis : High-level ab initio calculations have been used to study the mechanism for the conversion of (3S,5S)-carbapenam to (5R)-carbapenem by carbapenem synthase. This includes exploring epimerization at C5 and desaturation at C2/C3, providing a theoretical basis for understanding the enzyme's function (Topf, Sandala, Smith, Schofield, Easton, & Radom, 2004).
Further Research and Applications
- Biosynthesis of Related Antibiotics : Research has also been conducted on the biosynthesis of related antibiotics, like thienamycin, which shares a similar biosynthetic pathway. This knowledge contributes to the broader understanding of β-lactam antibiotic production and potential new antibiotic development (Lei, 2011).
Propiedades
Fórmula molecular |
C7H8NO3- |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/p-1/t4-,5-/m0/s1 |
Clave InChI |
RJPDELAUUYAFTQ-WHFBIAKZSA-M |
SMILES isomérico |
C1C[C@H](N2[C@@H]1CC2=O)C(=O)[O-] |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




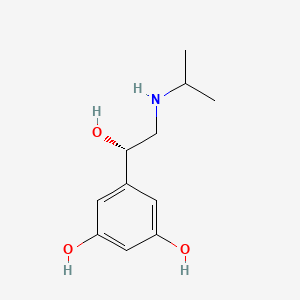
![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)

